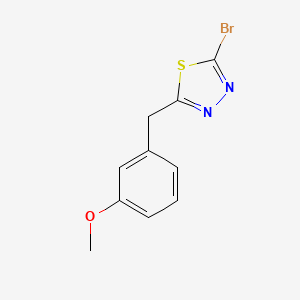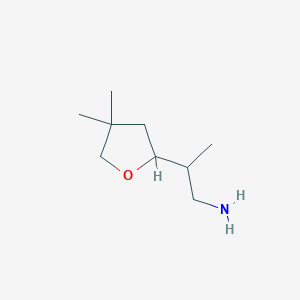
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, also known as DMOP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMOP is a chiral amine that contains a cyclic ether group, making it an interesting molecule for studying the effects of chirality and cyclic structures on biological systems.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is not well understood, but it is believed to interact with biological systems through its chiral and cyclic structures. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been shown to bind to certain receptors in the brain, and may have potential applications as a drug for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been shown to have a number of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has also been shown to have antioxidant and anti-inflammatory properties, and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is its chiral and cyclic structures, which make it a valuable tool for studying the effects of chirality on biological systems. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is also relatively easy to synthesize and purify, making it a useful building block for the synthesis of chiral compounds. However, 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is not widely available and can be expensive, which may limit its use in certain research applications.
Future Directions
There are a number of future directions for research involving 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, including the development of new synthetic methods, the study of its interactions with biological systems, and the development of new drugs based on its unique properties. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine may also have potential applications in the fields of asymmetric catalysis and chiral separation, and further research in these areas may lead to new insights into the role of chirality in biological systems. Overall, 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is a valuable tool for scientific research and has the potential to lead to new discoveries in a wide range of fields.
Synthesis Methods
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine can be synthesized through a multistep process involving the reaction of 2,2-dimethoxypropane with a primary amine. One of the most commonly used methods for synthesizing 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is the reductive amination of 2,2-dimethoxypropane with 4-aminobutanal using sodium borohydride as a reducing agent. This method yields 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine with high purity and good yields.
Scientific Research Applications
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been used in a wide range of scientific research applications, including drug discovery, asymmetric synthesis, and chiral separation. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is a useful building block for the synthesis of chiral compounds, and its unique properties make it a valuable tool for studying the effects of chirality on biological systems. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has also been used as a chiral selector in chromatographic separations, and as a ligand in asymmetric catalysis.
properties
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZXHGPEZPUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

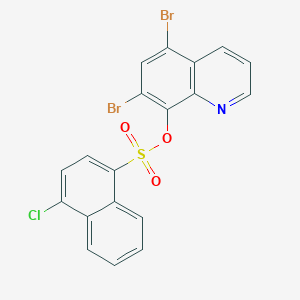
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)

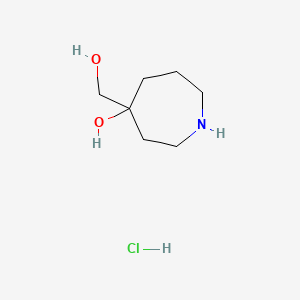
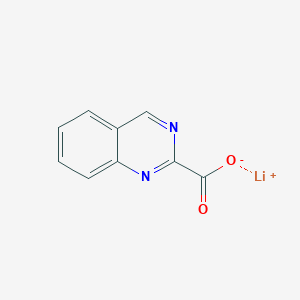

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)

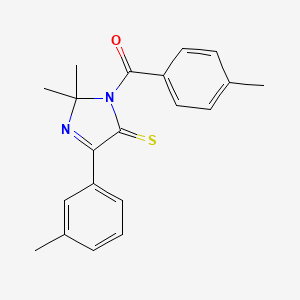

![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)
